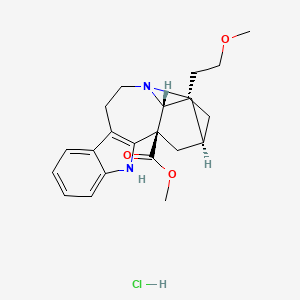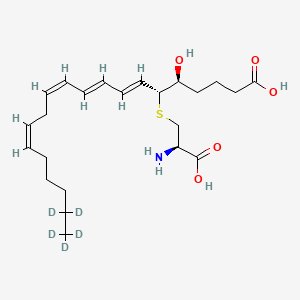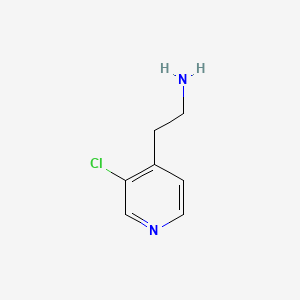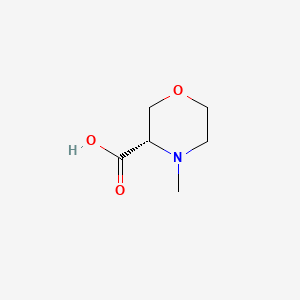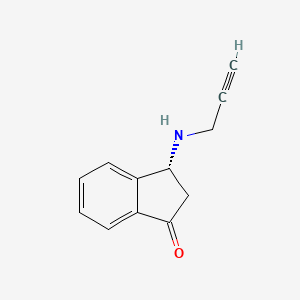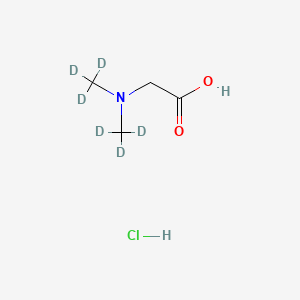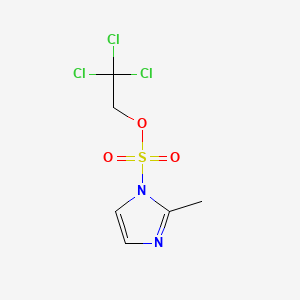
2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Preparation Methods
The synthesis of 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate involves several steps. One common method includes the reaction of sulfuryl chloride with 2,2,2-trichloroethanol to form 2,2,2-trichloroethyl chlorosulfate. This intermediate is then reacted with 2-methylimidazole to produce 2-methylimidazole-1-sulfonate, which is subsequently methylated using Meerwein’s salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include sulfuryl chloride and Meerwein’s salt. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with sulfuryl chloride produces 2,2,2-trichloroethyl chlorosulfate, while methylation with Meerwein’s salt yields 2-methylimidazole-1-sulfonate .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it has been studied for its potential as an inhibitor of sulfatases, which are enzymes involved in the hydrolysis of sulfate esters . This inhibition can have therapeutic implications, particularly in the treatment of certain cancers and other diseases. In industry, 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate involves its interaction with specific molecular targets, such as sulfatases. By inhibiting these enzymes, the compound can affect various biological pathways, including those involved in cell proliferation, invasion, migration, and angiogenesis . This inhibition can lead to the modulation of growth factors and cytokines, which are critical in the development and progression of certain diseases.
Comparison with Similar Compounds
2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate can be compared with other sulfatase inhibitors, such as biphenyl and biphenyl ether derivatives . While these compounds also inhibit sulfatases, this compound is unique due to its specific structural properties and the presence of the trichloroethylsulfamate group. This group has been identified as a new pharmacophore, enabling potent inhibition of all studied sulfatases . Other similar compounds include monosaccharide sulfamate-based inhibitors, which have shown varying degrees of efficacy in inhibiting sulfatases .
Properties
IUPAC Name |
2,2,2-trichloroethyl 2-methylimidazole-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N2O3S/c1-5-10-2-3-11(5)15(12,13)14-4-6(7,8)9/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIWSABECLBXSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)OCC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide](/img/structure/B568982.png)

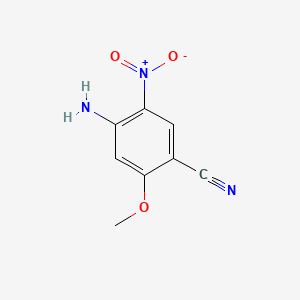
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

